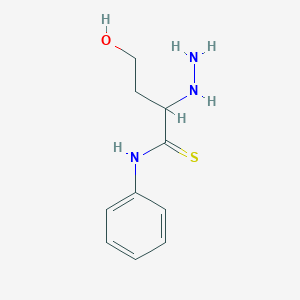

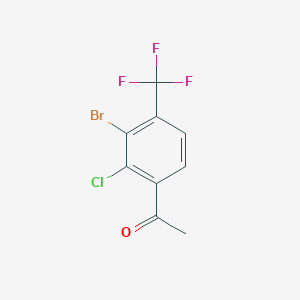

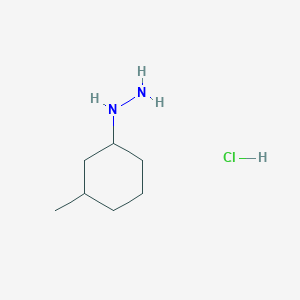

![molecular formula C10H12N4O2 B1413637 4-氨基-1,6-二甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸甲酯 CAS No. 2167467-00-5](/img/structure/B1413637.png)

4-氨基-1,6-二甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸甲酯

描述

“Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of pyrazolopyridines . It’s part of a unique collection of compounds for basic research purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. The IR spectrum of a similar compound showed broad bands characteristic to two NH2 groups, double bands due to four cyano groups, and at 1621 cm−1 due to C N group . Further studies are needed to confirm the exact molecular structure of “Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate”.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For example, it has been found to exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) . More detailed studies are needed to fully understand the physical and chemical properties of this compound.科学研究应用

4-氨基-1,6-二甲基-1H-吡唑并[3,4-b]吡啶-5-羧酸甲酯: 科学研究应用:

医药化学

该化合物属于吡唑并吡啶类,以其药理特性而闻名。 吡唑并吡啶在FDA批准的药物中使用,如卡他唑、特拉唑和艾他唑,因为它们具有良好的ADMET特性并符合Lipinski五规则 .

合成策略

吡唑并吡啶衍生物的合成方法多种多样,并根据组装吡唑并吡啶体系的方法进行了系统化 。这些方法对于创建用于药物发现的文库至关重要。

生物学和药理学活性

吡咯并嘧啶与吡唑并吡啶结构相似,表现出多种生物活性,包括抗白血病、酪氨酸激酶抑制、抗HIV-1、抗生素、抗血管生成和抗肿瘤特性 .

微波辅助合成

微波辅助合成是一种用于创建吡唑并吡啶衍生物的现代技术。 这种方法非常有效,已被用于合成多环结构的片段 .

螯合行为

吡唑并吡啶因其对金属离子的螯合行为而受到研究。 该性质对于分子建模和生物学研究具有重要意义 .

组合库合成

由于吡唑并吡啶组合库合成的易用性,它们在药物化学中非常重要,用于创建用于筛选潜在候选药物的多种分子库 .

ADMET特性

吡唑并吡啶的ADMET(吸收、分布、代谢、排泄和毒性)特性使其成为药物开发过程中的合适候选者 .

结构分析

未来方向

The future research directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the treatment of various diseases, particularly cancer, could be explored further .

作用机制

Target of Action

Similar compounds have been known to target several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Pharmacokinetics

One study showed that a similar compound had good uptake at the tumor site in tumor-bearing albino mice . This suggests that Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate may also have favorable bioavailability and distribution properties.

Result of Action

A similar compound has shown high anti-cancer activity against both hepg2 and hct-116 . This suggests that Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate may also have potential anti-cancer effects.

生化分析

Biochemical Properties

Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This inhibition occurs through binding interactions at the ATP-binding site of CDK2, leading to altered enzyme activity and subsequent effects on cell proliferation . Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular metabolism .

Cellular Effects

The effects of Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDK2, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects primarily through enzyme inhibition and binding interactions. The compound binds to the ATP-binding site of CDK2, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity . This inhibition disrupts the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating sustained activity .

Dosage Effects in Animal Models

The effects of Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to reduced cell proliferation and increased apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites . These metabolic processes can influence the compound’s activity and toxicity, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its effects on gene expression and cellular processes . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and regulatory proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization allows the compound to modulate gene expression and influence cellular processes such as cell cycle regulation and apoptosis .

属性

IUPAC Name |

methyl 4-amino-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-5-7(10(15)16-3)8(11)6-4-12-14(2)9(6)13-5/h4H,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXCSKTIGLZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=NN(C2=N1)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

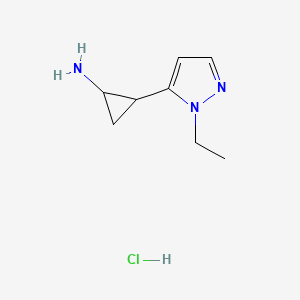

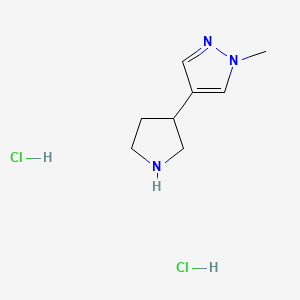

![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)

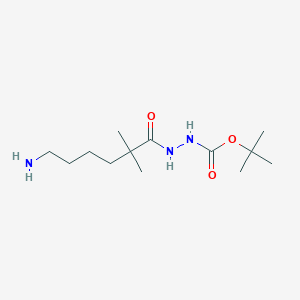

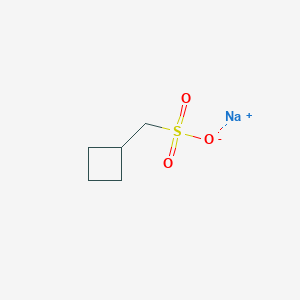

![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)

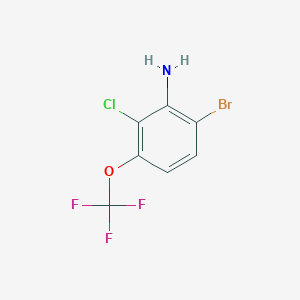

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)